Pyrazolopyrimidine 2
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Overview
Description
GW811168X is a chemical compound known for its potential applications in various scientific fields. It is a pyrazolopyrimidine derivative, which has been studied for its inhibitory effects on certain enzymes, particularly glycogen synthase kinase 3 beta (GSK3β). This compound has shown promise in research related to neurodegenerative diseases, cancer, and other conditions where GSK3β plays a critical role .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GW811168X involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrazolopyrimidine core, followed by functional group modifications to introduce specific substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of GW811168X would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: GW811168X undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the pyrazolopyrimidine core, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific substituents, impacting the compound’s overall reactivity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the functional groups attached to the core structure
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Reagents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve the use of bases like sodium hydroxide or acids like hydrochloric acid, depending on the desired substitution
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
GW811168X has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study enzyme inhibition and reaction mechanisms.
Biology: GW811168X is employed in cellular studies to investigate its effects on cell signaling pathways.
Medicine: Research has explored its potential therapeutic applications in treating neurodegenerative diseases, cancer, and inflammatory conditions.
Industry: The compound’s inhibitory properties make it valuable in developing new drugs and therapeutic agents .
Mechanism of Action
GW811168X exerts its effects primarily by inhibiting glycogen synthase kinase 3 beta (GSK3β). This enzyme plays a crucial role in various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. By inhibiting GSK3β, GW811168X can modulate these processes, leading to potential therapeutic benefits in conditions such as Alzheimer’s disease, cancer, and diabetes .
Comparison with Similar Compounds
GW842166X: Another pyrazolopyrimidine derivative with similar inhibitory effects on GSK3β.
Bupropion: Although not structurally similar, it also affects neurotransmitter pathways and has been studied for its effects on neurodegenerative diseases
Uniqueness: GW811168X stands out due to its specific structural modifications, which enhance its potency and selectivity for GSK3β inhibition. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H18N6O3S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-N-[(E)-(4-methylsulfonylphenyl)methylideneamino]pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H18N6O3S/c1-29-16-5-3-4-15(10-16)26-20-18(12-24-26)19(21-13-22-20)25-23-11-14-6-8-17(9-7-14)30(2,27)28/h3-13H,1-2H3,(H,21,22,25)/b23-11+ |
InChI Key |
WKJFLAJZSWRICW-FOKLQQMPSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)N2C3=NC=NC(=C3C=N2)N/N=C/C4=CC=C(C=C4)S(=O)(=O)C |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=NC=NC(=C3C=N2)NN=CC4=CC=C(C=C4)S(=O)(=O)C |
Origin of Product |
United States |
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